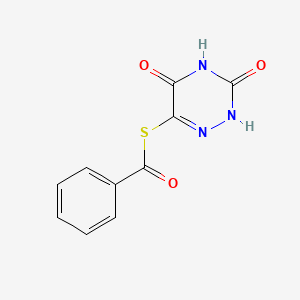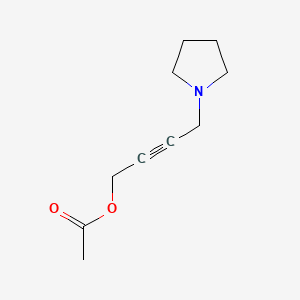![molecular formula C15H18N4S B14157807 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine can be achieved through the condensation reaction between 4-(pyridin-2-yl)piperazine-1-amine and 3-methylthiophene-2-carbaldehyde. The reaction typically occurs in an ethanol solvent with a catalytic amount of acid, such as acetic acid, under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine and piperazine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine has shown promise in several scientific research areas:
作用機序
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine involves its ability to interact with various biological targets. The compound can bind to metal ions, forming complexes that can interfere with bacterial enzyme systems, leading to antimicrobial effects. Additionally, its interaction with DNA can inhibit the replication of microbial cells .
類似化合物との比較
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine is unique due to its specific combination of a piperazine ring with pyridine and thiophene moieties. This structure provides a unique electronic environment, enhancing its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C15H18N4S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(E)-1-(3-methylthiophen-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C15H18N4S/c1-13-5-11-20-14(13)12-17-19-9-7-18(8-10-19)15-4-2-3-6-16-15/h2-6,11-12H,7-10H2,1H3/b17-12+ |
InChIキー |
SQKDNYFKHLGFCS-SFQUDFHCSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
正規SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
溶解性 |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


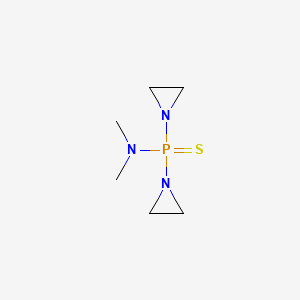
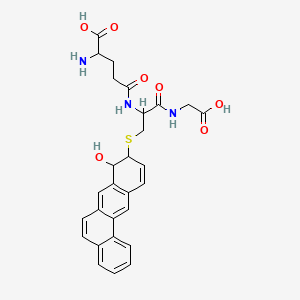

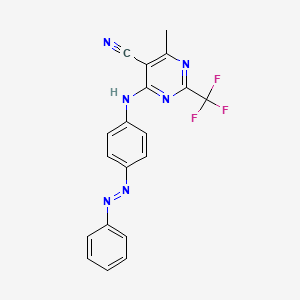
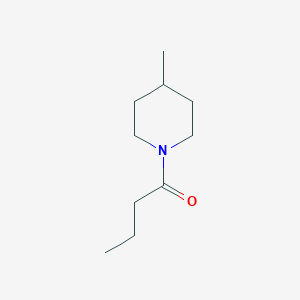
![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)
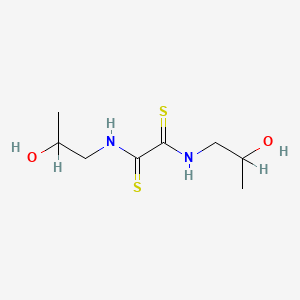
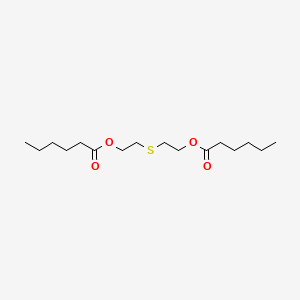
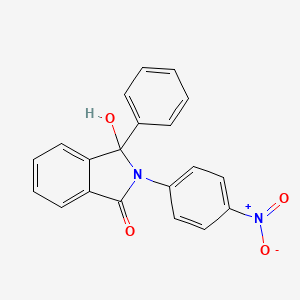
![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)
